molecular formula C16H18FNO4S B2630479 N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzenesulfonamide CAS No. 1797027-14-5

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2630479
CAS No.: 1797027-14-5
M. Wt: 339.38
InChI Key: JVZOWYUBMMMMBD-UHFFFAOYSA-N
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Description

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group attached to a methoxyethyl chain, which is further connected to a fluorophenyl ring. The presence of both methoxy and fluorine substituents contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 3-fluoroaniline with 2-methoxyethyl chloride in the presence of a base to form N-(2-(3-fluorophenyl)-2-methoxyethyl)aniline. This intermediate is then reacted with methoxybenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom may enhance binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)-2-methoxybenzenesulfonamide
  • N-(2-methoxyethyl)-2-methoxybenzenesulfonamide
  • N-(2-(3-chlorophenyl)-2-methoxyethyl)-2-methoxybenzenesulfonamide

Uniqueness

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzenesulfonamide is unique due to the combination of its fluorophenyl and methoxyethyl groups, which confer distinct chemical properties such as increased lipophilicity and potential for specific molecular interactions. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4S/c1-21-14-8-3-4-9-16(14)23(19,20)18-11-15(22-2)12-6-5-7-13(17)10-12/h3-10,15,18H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZOWYUBMMMMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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